molecular formula C12H9ClN4OS2 B2904013 7-[(3-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one CAS No. 869074-80-6

7-[(3-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B2904013
CAS RN: 869074-80-6
M. Wt: 324.8
InChI Key: LYTZFYGVCIXOGQ-UHFFFAOYSA-N
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Description

7-[(3-chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is an aryl sulfide.

Scientific Research Applications

Agricultural Biological Activities

The derivatives of 1,2,4-oxadiazole, which share a similar core structure with the compound , have been shown to exhibit a broad spectrum of agricultural biological activities. These compounds have been synthesized and evaluated for their potential as efficient and low-risk chemical pesticides .

Nematocidal Activity: These derivatives have demonstrated moderate nematocidal activity against Meloidogyne incognita , a type of roundworm that affects plants .

Anti-fungal Activity: The compounds also show anti-fungal activity against Rhizoctonia solani , a significant fungal pathogen that causes diseases in crops .

Antibacterial Effects: Notably, certain derivatives have strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which is responsible for bacterial diseases in rice, showing superior efficacy compared to existing treatments .

Anticancer Agents

1,2,4-triazole derivatives, which are structurally related to the compound, have been reported as promising anticancer agents. These compounds have been synthesized and their cytotoxic activities evaluated against various human cancer cell lines .

Cytotoxic Activity: Some derivatives have shown promising cytotoxic activity, particularly against the Hela cell line , which is derived from cervical cancer cells .

Selectivity: The safety of these compounds has been evaluated, revealing that most of the synthesized compounds have proper selectivity against normal and cancerous cell lines .

Anticancer Activity Mechanism

Molecular docking studies have been conducted to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme, which is a possible target for anticancer therapy .

Crop Protection

The compound’s derivatives have potential applications in crop protection, particularly against bacterial diseases like rice bacterial leaf blight and rice bacterial leaf streaks, which can cause severe economic damage .

Food Security

By combating plant diseases that threaten food security, these derivatives can play a crucial role in maintaining crop health and yield, thereby supporting global food supply .

Economic Impact

Considering the economic losses caused by plant diseases, which can amount to billions of dollars, the development of new compounds based on the structure of the compound could have a significant positive economic impact .

properties

IUPAC Name

7-[(3-chlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4OS2/c1-7-10(18)17-11(15-14-7)20-12(16-17)19-6-8-3-2-4-9(13)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTZFYGVCIXOGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N(C1=O)N=C(S2)SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-[(3-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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7-[(3-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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7-[(3-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
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7-[(3-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Reactant of Route 5
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7-[(3-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
Reactant of Route 6
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7-[(3-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

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